molecular formula C9H18N2O2 B1464206 (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1932784-81-0

(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No. B1464206
M. Wt: 186.25 g/mol
InChI Key: HQJWSFQOOSYRRG-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol, also known as OHP, is a synthetic organic compound that is widely used in laboratory experiments. OHP is a member of the pyrrolo[1,2-a]pyrazin family, which is characterized by its pyridine ring structure. OHP has been used in a variety of scientific applications, including drug synthesis, biochemical and physiological research, and medical applications. OHP has several advantages over other compounds, including its low cost, ease of synthesis, and its ability to be used in a variety of applications.

Scientific Research Applications

(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has been used in a variety of scientific applications. It has been used in drug synthesis, as it can be used to synthesize a variety of pharmaceuticals. (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has also been used in biochemical and physiological research, as it can be used to study the structure and function of proteins, enzymes, and other biological molecules. (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has also been used in medical applications, as it has been used to synthesize a variety of drugs and other compounds.

Mechanism Of Action

(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has been shown to interact with a variety of biological molecules. It has been shown to interact with proteins, enzymes, and other biological molecules, as well as with cell membranes. (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has also been shown to interact with DNA, RNA, and other nucleic acids. (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has also been shown to interact with hormones, neurotransmitters, and other molecules involved in signal transduction.

Biochemical And Physiological Effects

(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of other enzymes, such as acetylcholinesterase. (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has also been shown to have antimicrobial and anti-inflammatory effects, as well as to modulate the activity of certain hormones.

Advantages And Limitations For Lab Experiments

(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has several advantages over other compounds for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of applications. (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is also relatively stable, and can be stored for long periods of time without degrading. However, (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is also toxic, and should be handled with caution.

Future Directions

(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has a variety of potential future directions. It could be used in the synthesis of more complex pharmaceuticals and other compounds. It could also be used to study the structure and function of proteins, enzymes, and other biological molecules. (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol could also be used to study signal transduction pathways, to develop new drugs and treatments, and to study other biochemical and physiological processes.

properties

IUPAC Name

(3R,7R,8aS)-3-(2-hydroxyethyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-2-1-7-5-11-6-9(13)3-8(11)4-10-7/h7-10,12-13H,1-6H2/t7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJWSFQOOSYRRG-HRDYMLBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(CN2CC1O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H](CN2C[C@@H]1O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 2
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 3
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 4
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 5
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 6
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

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